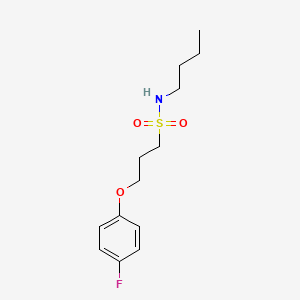
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of NSAIDs. It has been used to investigate the effects of NSAIDs on inflammation and pain, as well as the effects of NSAIDs on the cardiovascular system. Additionally, this compound has been used in the study of the effects of NSAIDs on the gastrointestinal tract, the immune system, and the central nervous system.
作用機序
Target of Action
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and homeostasis .
Mode of Action
Sulfonamides, including this compound, inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, a vital nutrient for bacterial growth and reproduction .
Additionally, sulfonamides can inhibit carbonic anhydrase, an enzyme that helps maintain pH balance and fluid balance in the body . This inhibition can lead to a range of pharmacological effects, such as diuresis and reduced inflammation .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency in folic acid . This deficiency hampers the ability of bacteria to synthesize DNA, RNA, and proteins, thereby inhibiting their growth and reproduction .
The inhibition of carbonic anhydrase affects several biochemical pathways related to pH and fluid balance . The exact pathways and their downstream effects can vary depending on the specific type of cell or tissue where the enzyme is inhibited .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . Additionally, it can cause diuresis and reduced inflammation due to the inhibition of carbonic anhydrase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Other factors, such as temperature and the presence of other substances, can also affect the compound’s stability and efficacy .
実験室実験の利点と制限
The primary advantage of using N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide in laboratory experiments is its ability to inhibit the activity of COX enzymes. This makes it an ideal compound for studying the biochemical and physiological effects of NSAIDs. Additionally, this compound is relatively inexpensive and easy to synthesize, making it an ideal compound for laboratory experiments. However, this compound has several limitations, including its potential to cause adverse side effects, such as gastrointestinal irritation and kidney damage.
将来の方向性
The potential future directions for N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide research include the development of novel compounds with improved anti-inflammatory and analgesic properties, the investigation of the effects of this compound on the cardiovascular system, the investigation of the effects of this compound on the gastrointestinal tract, the investigation of the effects of this compound on the immune system, and the investigation of the effects of this compound on the central nervous system. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective and safer NSAIDs. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods.
合成法
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide can be synthesized via a variety of methods, including the classical sulfonation of 4-fluorophenol with sodium sulfite, the reaction of 4-fluorophenol with sulfuric acid, and the reaction of 4-fluorophenol with sodium sulfide. The most common method is the reaction of 4-fluorophenol with sodium sulfite, which involves the addition of a sulfonating agent to 4-fluorophenol to form this compound.
特性
IUPAC Name |
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-2-3-9-15-19(16,17)11-4-10-18-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZRDWBUKMNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498876.png)
![methyl N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498887.png)
![methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498892.png)
![ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498894.png)
![ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498898.png)
![ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498905.png)
![ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498908.png)
![methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate](/img/structure/B6498909.png)
![ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate](/img/structure/B6498914.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide](/img/structure/B6498921.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide](/img/structure/B6498927.png)
![1-(4-{4-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6498950.png)
![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide](/img/structure/B6498954.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498965.png)